Tert-butyl3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO4 . It is a piperidine derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxymethyl group attached to the piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Sodium borohydride (NaBH4), methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, organic solvents like tetrahydrofuran (THF), room temperature.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxy compound.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxymethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
- Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Comparison: Tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate is unique due to the specific positioning of the hydroxy and methoxymethyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H23NO4 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-9(8-16-4)10(14)7-13/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
IIPPBNLVPRFHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)COC |
Origin of Product |
United States |
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